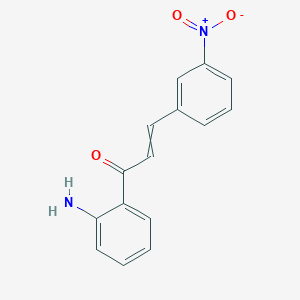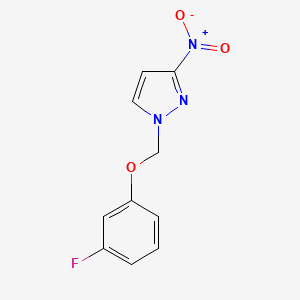
1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound featuring a piperazine ring substituted with a pyridine ring and a methylpyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine derivative, which is then coupled with a piperazine derivative. The key steps include:
-
Formation of the Pyridine Derivative:
- Starting with 2-bromo-5-chloropyridine, a Grignard reaction is performed using methylmagnesium bromide to introduce the methyl group at the 5-position.
- The resulting intermediate is then reacted with 1-methylpyrrolidine under basic conditions to form the desired pyridine derivative.
-
Coupling with Piperazine:
- The pyridine derivative is then coupled with 1-methylpiperazine using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions: 1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce any present nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Alkylated or arylated derivatives.
科学研究应用
1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways. The exact pathways would depend on the specific biological context and the modifications made to the compound.
相似化合物的比较
1-Methyl-4-(2-pyridyl)piperazine: Lacks the methylpyrrolidine moiety, which may affect its binding affinity and specificity.
4-(2-Pyridyl)piperazine: Similar core structure but without the methyl groups, potentially leading to different pharmacokinetic properties.
1-Methyl-4-(3-pyridyl)piperazine: Positional isomer with the pyridine ring attached at a different position, which can influence its biological activity.
Uniqueness: 1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine is unique due to the presence of both the methylpyrrolidine and piperazine rings, which can confer specific binding properties and biological activities not seen in simpler analogs. This structural complexity allows for a diverse range of interactions with biological targets, making it a valuable scaffold in drug discovery.
属性
分子式 |
C15H24N4 |
|---|---|
分子量 |
260.38 g/mol |
IUPAC 名称 |
1-methyl-4-[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C15H24N4/c1-17-8-10-19(11-9-17)15-6-5-13(12-16-15)14-4-3-7-18(14)2/h5-6,12,14H,3-4,7-11H2,1-2H3 |
InChI 键 |
QWCOKQBOPGXDAF-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C3CCCN3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-2-yl)acetic acid](/img/structure/B11819165.png)








![methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B11819233.png)
![2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride](/img/structure/B11819235.png)
